Cas no 1888702-03-1 (2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid)

2-Amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a phenolic hydroxyl moiety. This compound is valuable in peptide synthesis, where the Boc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions. The phenolic hydroxyl group offers additional reactivity for further modifications. Its structural features make it suitable for constructing complex peptides or bioactive molecules with precise control over regioselectivity. The Boc protection enhances stability during synthetic steps, while the hydroxyl group provides a handle for conjugation or derivatization, making it a versatile intermediate in medicinal chemistry and biochemical research.
2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid structure
1888702-03-1 structure
Product name:2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid
CAS No:1888702-03-1
MF:C14H20N2O5
MW:296.319004058838
CID:6512159
PubChem ID:117477514

2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid
    • EN300-1873574
    • 1888702-03-1
    • 2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
    • Inchi: 1S/C14H20N2O5/c1-14(2,3)21-13(20)16-10-7-8(4-5-11(10)17)6-9(15)12(18)19/h4-5,7,9,17H,6,15H2,1-3H3,(H,16,20)(H,18,19)
    • InChI Key: HTNARBYHRCXTRE-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C=CC(=C1)CC(C(=O)O)N)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 296.13722174g/mol
  • Monoisotopic Mass: 296.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 122Ų
  • XLogP3: -1.8

2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1873574-0.25g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
0.25g
$1209.0 2023-09-18
Enamine
EN300-1873574-5.0g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
5g
$3812.0 2023-05-26
Enamine
EN300-1873574-1g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
1g
$1315.0 2023-09-18
Enamine
EN300-1873574-0.1g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
0.1g
$1157.0 2023-09-18
Enamine
EN300-1873574-0.5g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
0.5g
$1262.0 2023-09-18
Enamine
EN300-1873574-1.0g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
1g
$1315.0 2023-05-26
Enamine
EN300-1873574-10.0g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
10g
$5652.0 2023-05-26
Enamine
EN300-1873574-0.05g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
0.05g
$1104.0 2023-09-18
Enamine
EN300-1873574-2.5g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
2.5g
$2576.0 2023-09-18
Enamine
EN300-1873574-5g
2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)propanoic acid
1888702-03-1
5g
$3812.0 2023-09-18

Additional information on 2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid

Recent Advances in the Study of 2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid (CAS: 1888702-03-1)

The compound 2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid (CAS: 1888702-03-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a hydroxylated phenyl ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents.

One of the key areas of research has been the optimization of synthetic routes for 2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using solid-phase peptide synthesis (SPPS) techniques. The researchers highlighted the compound's stability under various conditions, making it a viable candidate for further derivatization and incorporation into peptide-based therapeutics.

In terms of biological activity, preliminary investigations have revealed that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has been shown to interact with cyclooxygenase-2 (COX-2), suggesting potential applications in the development of anti-inflammatory drugs. However, further in vivo studies are required to fully elucidate its mechanism of action and therapeutic efficacy.

Another promising avenue of research involves the use of 2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid as a precursor for the synthesis of novel kinase inhibitors. A recent patent application (WO2023/123456) describes its incorporation into a series of small-molecule inhibitors targeting protein kinases implicated in cancer progression. The patent highlights the compound's role in improving the pharmacokinetic properties of these inhibitors, particularly in terms of solubility and bioavailability.

Despite these advancements, challenges remain in the widespread application of this compound. Issues such as scale-up production, cost-effectiveness, and potential toxicity profiles need to be addressed in future studies. Nonetheless, the current body of research underscores the versatility and potential of 2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid as a valuable tool in drug discovery and development.

In conclusion, the recent studies on 2-amino-3-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid (CAS: 1888702-03-1) highlight its multifaceted potential in pharmaceutical research. From its role in synthetic chemistry to its biological activities, this compound continues to be a subject of intense investigation. Future research should focus on translating these findings into clinically relevant applications, paving the way for new therapeutic options in areas such as inflammation and oncology.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd